molecular formula C₃₂H₄₄D₃F₅O₃S B1150704 (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B1150704
M. Wt: 609.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fulvestrant-d3 involves the incorporation of deuterium atoms into the fulvestrant molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents . The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of fulvestrant-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfoxide and sulfone derivatives, which can have different pharmacological properties compared to the parent compound .

Scientific Research Applications

(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of fulvestrant.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of fulvestrant.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fulvestrant.

    Industry: Applied in the development of new therapeutic agents with improved stability and efficacy.

Mechanism of Action

(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the estrogen receptor, preventing estrogen from binding and activating the receptor . The molecular targets involved include the estrogen receptor alpha (ERα) and the pathways associated with estrogen signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

This compound is unique due to its pure antagonist activity, which means it does not exhibit any agonist effects. This makes it particularly effective in cases where other treatments, such as tamoxifen, may fail due to their partial agonist activity . Additionally, the deuterium substitution in fulvestrant-d3 enhances its metabolic stability, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C₃₂H₄₄D₃F₅O₃S

Molecular Weight

609.79

Synonyms

(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3;  Faslodex-d3;  Fulvestrant-d3;  ICI 182780-d3;  ZD 182780-d3;  ZD 9238-d3;  ZM 182780-d3; 

Origin of Product

United States

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